VHL Ligand-Linker Conjugates 17
Description
Evolution of Modalities in Chemical Biology and Drug Discovery
For decades, the primary approach in drug development has been occupancy-driven inhibition, where a drug binds to a protein's active site to block its function. nih.govresearchgate.net However, this method has limitations, as it is not effective against proteins lacking well-defined binding pockets. biognosys.com This has left a vast portion of the proteome, the entire set of proteins in an organism, "undruggable." rootsanalysis.com
A paradigm shift is now underway, with a move towards "event-driven" catalysis. nih.gov Instead of simply occupying a binding site, this new approach triggers a specific cellular event. TPD is a prime example of this, where a small molecule initiates the degradation of a target protein. nih.gov This catalytic mechanism means that a single molecule can trigger the destruction of multiple target proteins, potentially leading to more effective treatments. nih.gov
TPD is a revolutionary strategy that harnesses the body's own natural protein disposal system to eliminate harmful proteins. medpath.comcreative-biolabs.com This is achieved through the use of molecules like Proteolysis-Targeting Chimeras (PROTACs), which are designed to bring a target protein into close proximity with an E3 ubiquitin ligase. biognosys.com This induced proximity leads to the tagging of the target protein for destruction by the proteasome, the cell's protein degradation machinery. biognosys.com The potential of TPD is vast, with the ability to target proteins that have been previously inaccessible to traditional drugs. rootsanalysis.comcreative-biolabs.com
The Ubiquitin-Proteasome System (UPS) as a Foundational Pathway for TPD
The Ubiquitin-Proteasome System (UPS) is a fundamental cellular process responsible for maintaining protein homeostasis by degrading unwanted or damaged proteins. bioone.orgnih.govelifesciences.org TPD ingeniously co-opts this natural system to achieve its therapeutic goals.
Ubiquitination is the process by which a small protein called ubiquitin is attached to a target protein, marking it for degradation. bioone.orgnih.govyoutube.com This process involves a cascade of enzymes: an E1 activating enzyme, an E2 conjugating enzyme, and an E3 ligase. youtube.comwikipedia.org The attachment of a chain of ubiquitin molecules (polyubiquitination) signals the proteasome, a large protein complex, to recognize and break down the tagged protein. bioone.orgnih.gov
E3 ubiquitin ligases are the key players in determining which proteins are targeted for degradation. mdpi.comcreative-proteomics.comnih.gov There are a large number of different E3 ligases in the human body, each with the ability to recognize and bind to specific substrate proteins. creative-proteomics.comfrontiersin.org This inherent specificity is what allows for the precise targeting of disease-causing proteins in TPD. annualreviews.org By designing molecules that can recruit a specific E3 ligase to a desired target protein, researchers can effectively hijack the UPS for therapeutic purposes. annualreviews.org
VHL E3 Ubiquitin Ligase in Protein Homeostasis and Degradation
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a well-characterized component of the UPS and has become a workhorse in the development of PROTACs. nih.govmusechem.com In its natural role, VHL is crucial for maintaining cellular oxygen sensing by targeting the hypoxia-inducible factor (HIF) for degradation under normal oxygen conditions. nih.govsynchrotron-soleil.froup.com Its involvement in this critical cellular process and its well-defined structure have made it an attractive E3 ligase to co-opt for TPD. nih.govsynchrotron-soleil.fr VHL Ligand-Linker Conjugate 17 is specifically designed to bind to the VHL E3 ligase, providing a critical handle for the creation of PROTACs that can then be directed to a wide range of disease-relevant protein targets. medchemexpress.comtargetmol.combiocat.com
Chemical Properties of VHL Ligand-Linker Conjugate 17
| Property | Value |
| Molecular Formula | C37H42N4O7 |
| Molecular Weight | 654.75 g/mol |
Table compiled from multiple sources. targetmol.combiocat.com
Structure and Function of the VHL-Elongin B-Elongin C (VBC) Complex
The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL-Elongin B-Elongin C (VBC) E3 ubiquitin ligase complex. nih.gov This complex is a key player in cellular homeostasis, responsible for identifying and marking specific proteins for degradation. The structure of the ternary VBC complex reveals two critical interfaces: one between VHL and ElonginC, and another between ElonginC and ElonginB. nih.govmskcc.orgresearchgate.net Elongin C acts as an adapter protein, bridging VHL and other components of the larger E3 ligase machinery, including Cullin-2 and Rbx1. synchrotron-soleil.fr The stability of the VHL protein itself is dependent on its association with Elongins B and C; mutations that disrupt this binding can lead to the rapid degradation of VHL. pnas.orgpnas.org
Endogenous Substrates and Regulatory Mechanisms of VHL
The most well-characterized endogenous substrate of the VHL E3 ligase is the alpha subunit of the hypoxia-inducible factor (HIF-α). nih.govtandfonline.com Under normal oxygen conditions (normoxia), specific proline residues on HIF-α are hydroxylated. This modification allows VHL to recognize, bind to, and subsequently ubiquitinate HIF-α, leading to its proteasomal degradation. nih.govtandfonline.com In hypoxic (low oxygen) conditions, this hydroxylation does not occur, leading to the stabilization and accumulation of HIF-α, which then activates genes involved in the response to low oxygen.
Beyond HIF-α, a growing list of other VHL substrates has been identified, including activated epidermal growth factor receptor, RNA polymerase II subunits, and atypical protein kinase C. axonmedchem.com The regulation of VHL's activity is intricate. The binding of Elongins B and C not only stabilizes VHL but is also crucial for its ubiquitin ligase function. pnas.orgpnas.org The VHL complex is a key regulator of cellular responses to oxygen levels and plays a vital role in preventing tumor growth. synchrotron-soleil.frnih.gov
Principles of VHL Ligand-Linker Conjugate Design for Induced Proximity
The design of molecules that can hijack the VHL E3 ligase for targeted protein degradation is a cornerstone of modern drug discovery. This strategy relies on creating bifunctional molecules that can simultaneously bind to both VHL and a protein of interest.
Bifunctional Small Molecules as Degrader Platforms
Bifunctional small molecules, often referred to as degraders, are at the heart of TPD. These molecules are composed of two distinct ligands connected by a chemical linker. magtech.com.cniacademic.info One ligand is designed to bind to a specific E3 ubiquitin ligase, such as VHL, while the other ligand binds to the target protein intended for degradation. By bringing these two proteins together, the degrader facilitates the transfer of ubiquitin from the E3 ligase to the target protein, initiating its destruction. nih.govnih.gov This "event-driven" mechanism allows a single degrader molecule to trigger the degradation of multiple target protein molecules, making them highly efficient. rsc.org
Overview of PROTAC (Proteolysis-Targeting Chimera) Strategy
Proteolysis-Targeting Chimeras (PROTACs) are the most prominent class of bifunctional degraders. iacademic.info The PROTAC strategy involves the rational design of these chimeric molecules to induce the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein. iacademic.inforesearchgate.net The success of a PROTAC depends on several factors, including the binding affinities of its ligands for their respective proteins and the nature of the linker connecting them. The linker's length, flexibility, and chemical composition are critical for achieving the optimal orientation and proximity between the E3 ligase and the target protein to ensure efficient ubiquitination. musechem.com
Significance and Research Trajectory of VHL Ligand-Linker Conjugates 17
VHL Ligand-Linker Conjugate 17 is a specific chemical entity that incorporates a VHL ligand and a linker, designed for the synthesis of PROTACs. targetmol.commedchemexpress.com This particular conjugate features an alkyne group, making it suitable for "click chemistry," a type of reaction that allows for the efficient and specific joining of molecular building blocks. medchemexpress.com
A notable application of VHL Ligand-Linker Conjugate 17 is in the synthesis of ARD-266, a highly potent PROTAC designed to degrade the androgen receptor (AR). targetmol.commedchemexpress.commedchemexpress.com The development of ARD-266, which utilized a weak binding affinity VHL ligand, demonstrated that even ligands with lower affinity can be effectively employed to create potent degraders. targetmol.commedchemexpress.com This finding has broadened the scope of potential VHL ligands that can be used in PROTAC design.
The research into VHL Ligand-Linker Conjugates like number 17 is focused on optimizing the properties of PROTACs. This includes improving their cell permeability, a significant challenge for these relatively large molecules, and fine-tuning the linker to achieve better degradation efficiency and selectivity. acs.orgnih.gov The ongoing development of new VHL ligands and linkers continues to expand the potential of TPD as a therapeutic strategy for a wide range of diseases. rsc.org
Rationale for the Development of this compound
This line of investigation led to the design and synthesis of VHL Ligand-Linker Conjugate 17. The rationale was to create a versatile building block that could be readily incorporated into different PROTAC molecules to test this hypothesis. The inclusion of a terminal alkyne group in the linker of Conjugate 17 was a deliberate design choice, enabling its easy conjugation to various target protein ligands functionalized with an azide (B81097) group via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and widely used "click chemistry" reaction.
A significant outcome of this research was the discovery that PROTACs incorporating this weaker-binding VHL ligand could indeed be highly potent and efficient. This finding has important implications for the design of future PROTACs, as it expands the repertoire of usable E3 ligase ligands beyond those with very high binding affinities. This can be particularly advantageous in cases where high-affinity ligands may lead to undesirable off-target effects or unfavorable physicochemical properties of the final PROTAC molecule.
Positioning this compound within the Landscape of Degradation-Inducing Molecules
VHL Ligand-Linker Conjugate 17 occupies a specific and important niche within the broader landscape of degradation-inducing molecules. It is not a standalone degrader but rather a key intermediate, a building block for the modular construction of PROTACs. Its primary role is to provide the VHL-recruiting functionality to a bifunctional degrader molecule.
The landscape of degradation-inducing molecules includes a variety of E3 ligase ligands targeting not only VHL but also other ligases such as Cereblon (CRBN), MDM2, and cIAP1. Within the category of VHL-based PROTACs, numerous ligands with a range of binding affinities have been developed. VHL Ligand-Linker Conjugate 17 is distinguished by its embodiment of a VHL ligand with a comparatively weaker binding affinity.
Therefore, VHL Ligand-Linker Conjugate 17 represents a strategic tool for researchers, allowing for the exploration of a wider range of chemical space in PROTAC design and reinforcing the principle that successful degradation is a result of the cooperative interactions within the ternary complex.
Compound Information
| Compound Name |
| VHL Ligand-Linker Conjugate 17 |
| ARD-266 |
| Androgen Receptor |
Chemical Data for VHL Ligand-Linker Conjugate 17
| Property | Value |
| Molecular Formula | C37H42N4O7 |
| Molecular Weight | 654.75 g/mol |
| Appearance | Powder |
| Key Functional Groups | VHL Ligand, Alkyne Linker |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C37H42N4O7 |
|---|---|
Molecular Weight |
654.8 g/mol |
IUPAC Name |
4-[2-[1-[(3S)-3-[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]piperidin-4-yl]ethynyl]benzoic acid |
InChI |
InChI=1S/C37H42N4O7/c1-23(2)34(32-19-24(3)39-48-32)36(45)41-22-29(42)20-31(41)35(44)38-30(27-7-5-4-6-8-27)21-33(43)40-17-15-26(16-18-40)10-9-25-11-13-28(14-12-25)37(46)47/h4-8,11-14,19,23,26,29-31,34,42H,15-18,20-22H2,1-3H3,(H,38,44)(H,46,47)/t29-,30+,31+,34-/m1/s1 |
InChI Key |
FRIZMJMVXZSQGB-MNHGUUTPSA-N |
Isomeric SMILES |
CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)O)C5=CC=CC=C5)O |
Canonical SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)O)C5=CC=CC=C5)O |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation of Vhl Ligand Linker Conjugates 17
Strategic Design Considerations for VHL Ligand-Linker Conjugates
The design of VHL Ligand-Linker Conjugate 17 is guided by established principles of PROTAC development, which involve the careful selection and integration of a VHL-binding motif and a versatile linker.
Selection and Modification of VHL-Binding Motifs
The VHL-binding motif in this conjugate is based on the well-characterized hydroxyproline (Hyp) scaffold, which mimics the binding of the Hypoxia-Inducible Factor-1α (HIF-1α) to VHL. nih.govnih.gov A key strategic consideration in the development of the PROTAC ARD-266, for which this conjugate is a precursor, was the surprising discovery that a VHL ligand with a weaker binding affinity (in the micromolar range) could still lead to a highly potent and efficient degrader. nih.govguidetopharmacology.org This finding has significant implications for PROTAC design, suggesting that exceptionally high affinity for the E3 ligase is not always a prerequisite for potent degradation of the target protein. The selection of such a ligand can offer advantages in terms of physicochemical properties and potential for reduced off-target effects.
Linker Design Principles: Length, Flexibility, and Chemical Composition
The linker component of a PROTAC is a critical determinant of its biological activity, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The design of the linker in VHL Ligand-Linker Conjugate 17 adheres to several key principles:
Length and Flexibility : The linker must be of an optimal length to span the distance between the VHL E3 ligase and the target protein, in this case, the Androgen Receptor. The use of flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG) or alkyl chains, is a common strategy in the initial phases of PROTAC design to allow for the necessary conformational adjustments for effective ternary complex formation. musechem.comnih.gov
Rational Design of Target Protein-Binding Moieties (if applicable to the conjugate's specific target)
VHL Ligand-Linker Conjugate 17 is designed to be coupled with a ligand for the Androgen Receptor (AR) to form the PROTAC ARD-266. The AR-binding moiety in ARD-266 is a potent AR antagonist. nih.govguidetopharmacology.org The design of this component is based on existing knowledge of small molecules that bind with high affinity to the ligand-binding domain of AR. The choice of a potent antagonist ensures effective recruitment of the AR to the VHL E3 ligase for subsequent ubiquitination and degradation. The point of attachment of the linker to the AR ligand is also a critical consideration, chosen to minimize disruption of the binding interaction with the AR.
Retrosynthetic Analysis and Synthetic Routes for VHL Ligand-Linker Conjugates 17
The synthesis of VHL Ligand-Linker Conjugate 17 involves the preparation of a functionalized VHL ligand and its subsequent coupling to a linker moiety.
Key Synthetic Intermediates and Precursors
The retrosynthetic analysis of VHL Ligand-Linker Conjugate 17 would disconnect the molecule at the amide bond linking the VHL ligand and the linker. This reveals two key precursors:
A functionalized VHL ligand : This is typically a derivative of the core hydroxyproline scaffold, modified to present a reactive handle, such as an amine, for linker attachment. The synthesis of these VHL ligands often starts from hydroxyproline and involves multiple steps of protection, coupling, and deprotection.
An alkyne-containing linker : This is a bifunctional molecule with a terminal alkyne group on one end and a reactive group, such as a carboxylic acid, on the other to facilitate coupling with the VHL ligand.
Coupling Strategies for Ligand and Linker Components
The primary strategy for coupling the VHL ligand and the linker in the synthesis of VHL Ligand-Linker Conjugate 17 and related molecules is through the formation of a stable amide bond. musechem.com This is a robust and widely used reaction in medicinal chemistry.
The general synthetic approach involves reacting the amine-functionalized VHL ligand with the carboxylic acid-functionalized alkyne linker under standard amide coupling conditions. These conditions typically employ a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a non-nucleophilic base, like DIPEA (N,N-Diisopropylethylamine), in an appropriate aprotic solvent.
The modular nature of this synthetic strategy, where the VHL ligand and the linker are prepared separately and then coupled, allows for flexibility in the design and synthesis of a library of VHL ligand-linker conjugates with varying linker lengths and compositions for the optimization of PROTAC properties. musechem.com
Optimization of Reaction Conditions and Purification Methodologies
The synthesis of VHL ligand-linker conjugates involves a modular approach, often requiring multiple steps with careful optimization to ensure high yields and purity. diva-portal.orgmusechem.com While specific details for "this compound" are not extensively published under this name, general principles for the synthesis of similar VHL-based PROTAC building blocks can be inferred from the scientific literature.
The coupling of the VHL ligand to the linker is a critical step. Common strategies involve amide bond formation, which is frequently optimized by screening different coupling reagents, bases, and solvents to maximize efficiency and minimize side reactions. musechem.com For instance, the use of propanephosphonic acid anhydride (T3P) has been noted in the synthesis of VHL-containing PROTACs, though yields can be variable and may require further optimization. diva-portal.orgacs.org Other coupling conditions, such as those employing HATU, are also prevalent. musechem.com
Purification of the final conjugate is paramount to remove unreacted starting materials, reagents, and byproducts, which could interfere with subsequent reactions. Purification of PROTACs and their precursors can be challenging due to their often complex structures and potential for low solubility. musechem.com Methodologies typically involve:
Flash Column Chromatography: A standard technique for purifying organic compounds. The choice of stationary phase (e.g., silica gel) and a suitable mobile phase gradient is optimized to achieve effective separation.
Preparative High-Performance Liquid Chromatography (HPLC): Often used for final purification to achieve high purity levels (>95%). Reversed-phase HPLC is a common modality for these types of molecules. acs.org
The development of efficient purification schemes is a critical aspect of process development for these types of conjugates. researchgate.net
Spectroscopic and Chromatographic Methods for Structural Confirmation of this compound
Rigorous analytical techniques are employed to confirm the identity, structure, and purity of the synthesized VHL Ligand-Linker Conjugate 17.
High-resolution mass spectrometry (HR-MS) is essential for determining the precise molecular weight of the conjugate, which provides strong evidence for its elemental composition. acs.org Electrospray ionization (ESI) is a commonly used ionization technique for these types of molecules. Fragmentation analysis (MS/MS) can further confirm the structure by breaking the molecule into smaller, predictable fragments, allowing for the verification of the connectivity of the VHL ligand and the linker.
Table 1: Representative Mass Spectrometry Data for a VHL Ligand-Linker Conjugate
| Analysis Type | Method | Expected m/z | Observed m/z |
| Molecular Weight | HR-MS (ESI+) | [Calculated Value] | [Observed Value] |
| Fragmentation | MS/MS | [Expected Fragments] | [Observed Fragments] |
Note: Specific m/z values for "this compound" are not publicly available and would be determined experimentally.
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules.
¹H NMR: Provides information on the number and chemical environment of protons, allowing for the assignment of specific signals to different parts of the VHL ligand and the linker.
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
Table 2: Representative ¹H NMR Data for a VHL Ligand-Linker Conjugate
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| [Value] | [e.g., s, d, t, m] | [Number of Protons] | [Specific Proton(s) in Structure] |
| ... | ... | ... | ... |
Note: Specific chemical shifts for "this compound" are not publicly available and would be determined experimentally.
IR spectroscopy is used to identify the presence of key functional groups within the molecule. For VHL Ligand-Linker Conjugate 17, characteristic absorption bands would be expected for:
Amide C=O stretch: Typically in the range of 1630-1680 cm⁻¹.
Alkyne C≡C stretch: A weak band around 2100-2260 cm⁻¹.
N-H stretch: Around 3200-3500 cm⁻¹.
C-H stretches: Aromatic and aliphatic.
Table 3: Representative IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| [Value] | Amide C=O |
| [Value] | Alkyne C≡C |
| [Value] | N-H |
Note: Specific wavenumbers would be determined experimentally.
HPLC is the standard method for assessing the purity of the final compound. A sharp, single peak in the chromatogram indicates a high degree of purity. Reversed-phase HPLC is commonly employed for this purpose. acs.org The purity is typically determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. For chiral molecules, chiral HPLC methods can be developed to resolve and quantify enantiomers, ensuring the desired stereoisomer is present.
Table 4: Representative HPLC Purity Data
| Method | Column | Mobile Phase | Retention Time (min) | Purity (%) |
| Reversed-Phase HPLC | [e.g., C18] | [e.g., Acetonitrile/Water Gradient] | [Value] | >95% |
Note: Specific HPLC conditions and results would be determined experimentally.
Molecular and Cellular Mechanisms of Action of Vhl Ligand Linker Conjugates 17
Ternary Complex Formation and Stabilization Dynamics
The cornerstone of PROTAC action is the formation of a ternary complex, consisting of the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. The VHL ligand portion of the conjugate is responsible for recruiting the VHL E3 ligase, while the linker positions a warhead (not part of this conjugate) to simultaneously bind to a specific target protein. The formation of this transient protein-protein interaction is a critical determinant of the subsequent degradation efficiency.
Quantitative Biophysical Characterization of Target Protein-VHL Ligase-Conjugate Interactions
Biophysical techniques are essential to quantify the binding affinities and kinetics of the interactions that lead to ternary complex formation. These methods provide critical insights into the stability and cooperativity of the complex, which often correlate with the potency of the final PROTAC.
Surface Plasmon Resonance (SPR) is a powerful technique used to measure the kinetics (on- and off-rates) and affinity of binding events. In the context of a PROTAC derived from VHL Ligand-Linker Conjugate 17, SPR would be used to measure the binary binding affinity of the VHL ligand to the VHL E3 ligase complex and the binding of the full PROTAC to both the target protein and the VHL complex. acs.orgresearchgate.net Importantly, SPR can characterize the formation of the ternary complex by immobilizing one protein component (e.g., VHL) and flowing the PROTAC and the target protein over the sensor surface. acs.orgnih.gov This allows for the determination of the ternary complex dissociation constant (KD) and can reveal cooperativity—a phenomenon where the binding of the PROTAC to one protein enhances its affinity for the other. nih.govjove.com
Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). jove.comnih.gov For a VHL-based PROTAC, ITC is used to confirm the binding affinities of the individual PROTAC arms to their respective proteins and to characterize the thermodynamics of ternary complex formation. nih.gov Positive cooperativity, indicated by a lower KD for ternary complex formation compared to binary binding, is often a hallmark of efficient PROTACs and can be quantified using ITC. nih.gov
Below is a representative data table illustrating the type of biophysical data obtained for a VHL-recruiting PROTAC.
| Interaction | Method | Binding Affinity (KD) | Cooperativity (α) | Reference |
| PROTAC to VHL (Binary) | ITC | 67 nM | - | nih.gov |
| PROTAC to Target (Binary) | ITC | 4 nM | - | jove.com |
| VHL-PROTAC-Target (Ternary) | ITC | 4.4 nM | >1 (Positive) | nih.gov |
| PROTAC to VHL (Binary) | SPR | 29 nM | - | jove.com |
| VHL-PROTAC-Target (Ternary) | SPR | 1.1 nM | >1 (Positive) | jove.com |
This table contains representative data for the well-characterized VHL-based PROTAC MZ1 and is for illustrative purposes only.
Structural Biology Approaches to Elucidate Ternary Complex Formation
Structural biology techniques provide atomic-level snapshots of the ternary complex, revealing the precise interactions that stabilize the assembly. This information is invaluable for the rational design and optimization of PROTACs.
Molecular Dynamics Simulations and Computational Modeling of Induced Proximity
Computational methods are powerful tools for understanding the dynamic nature of PROTAC-induced ternary complexes and for predicting favorable interactions.
Molecular Dynamics (MD) simulations can model the behavior of the ternary complex over time, providing insights into its stability and the flexibility of the linker. nih.govnih.gov MD simulations can help to understand how the linker's properties influence the relative orientation of the target protein and the E3 ligase, which is critical for effective ubiquitination. nih.govchemrxiv.org These simulations can also be used to predict how mutations in either protein might affect complex formation and stability. chemrxiv.orgresearchgate.net
Ubiquitination Cascade Initiation by VHL Ligand-Linker Conjugates 17
Once the ternary complex is formed, the VHL E3 ligase, brought into proximity with the target protein by the PROTAC, initiates the ubiquitination cascade. This process ultimately marks the target protein for degradation by the proteasome.
In Vitro Ubiquitination Assays Using Recombinant Proteins
To confirm that a PROTAC can induce the ubiquitination of its target, in vitro assays are performed using purified recombinant proteins. These assays typically include the E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme (like UbcH5a), the VHL E3 ligase complex, the target protein, ubiquitin, and ATP. nih.govnih.gov The reaction products are then analyzed, often by western blot, to detect the formation of polyubiquitinated target protein, which appears as a ladder of higher molecular weight bands. researchgate.net These assays provide direct biochemical evidence that the PROTAC is functional in mediating the transfer of ubiquitin to the target protein. nih.govnih.gov
| Component | Function |
| E1 Activating Enzyme | Activates ubiquitin in an ATP-dependent manner. |
| E2 Conjugating Enzyme | Receives activated ubiquitin from E1. |
| VHL E3 Ligase Complex | Recruited by the PROTAC to the target protein and facilitates the transfer of ubiquitin from E2 to the target. |
| Target Protein | The substrate for ubiquitination. |
| PROTAC | Mediates the proximity between the VHL complex and the target protein. |
| Ubiquitin | The small protein tag that is attached to the target. |
| ATP | Provides the energy for the ubiquitination cascade. |
Specificity and Selectivity Profiling of this compound
Identification of Unintended Protein Interactions or Degradation Events
The specificity of a PROTAC is paramount, and several types of unintended interactions can occur, leading to off-target effects. These events are not caused by the VHL Ligand-Linker Conjugate 17 alone but by the final PROTAC molecule it is used to create.
One primary concern is the degradation of proteins other than the intended POI. This can happen if the final PROTAC induces the formation of ternary complexes with other cellular proteins that are then recognized by the VHL E3 ligase. While VHL ligands are designed for high specificity, the potential for off-target binding, however minimal, exists. nih.gov A more significant issue arises from the ubiquitous expression of the VHL E3 ligase across many cell types. researchgate.netresearchgate.net This broad expression means that even a highly specific PROTAC could induce degradation in healthy tissues where the target protein is also present, an effect known as "off-tissue" degradation, which can lead to toxicity. researchgate.net
Furthermore, the metabolic breakdown of PROTACs can generate unintended active molecules. Metabolites, such as the cleaved VHL ligand or the POI ligand, could competitively bind to their respective proteins without forming a bridge. acs.org This competitive binding can antagonize the action of the intact PROTAC, reducing its degradation efficiency rather than causing off-target degradation. acs.org
| Type of Unintended Event | Description | Potential Consequence |
|---|---|---|
| Off-Target Protein Degradation | The PROTAC molecule recruits a protein other than the intended target to the VHL E3 ligase, leading to its ubiquitination and degradation. This can be influenced by the promiscuity of the POI ligand or induced proximity effects. | Cellular toxicity or other unintended biological effects due to the loss of a necessary protein. |
| Off-Tissue Degradation | The PROTAC degrades the target protein in healthy, non-diseased tissues where the VHL E3 ligase is also expressed. researchgate.net | Potential for systemic toxicity and adverse effects in non-target organs. researchgate.netacs.org |
| Metabolite Interference | Metabolic cleavage of the PROTAC into its constituent VHL ligand, POI ligand, and linker components. acs.org | The separated ligands can competitively bind to the VHL ligase or the POI, respectively, antagonizing the function of the intact PROTAC and reducing its efficacy. acs.org |
Strategies for Enhancing On-Target Specificity and Minimizing Off-Target Degradation
To address the challenges of off-target effects, researchers have developed numerous strategies to enhance the on-target specificity of PROTACs. These approaches range from optimizing the molecular design of the PROTAC itself to engineering sophisticated, conditionally activated delivery systems.
Molecular Design and Optimization:
Linker Optimization: The linker connecting the VHL ligand and the POI ligand is not merely a spacer; its composition, length, and rigidity are critical. wuxiapptec.com Optimizing the linker can improve the stability and cooperativity of the desired ternary complex (VHL-PROTAC-POI), making its formation more favorable than off-target complexes. musechem.com Using more rigid linkers can bias the PROTAC's conformation toward the biologically active state, while hydrophobic linkers can aid in crossing cell membranes. wuxiapptec.commusechem.com
Ligand Modification: Systematically modifying the chemical structure of the VHL ligand or the POI-binding warhead can fine-tune binding affinities and reduce cross-reactivity with other proteins. wuxiapptec.com Even weak binding affinity VHL ligands have been shown to produce highly potent and specific degraders, demonstrating that optimal ternary complex formation is more important than raw binding affinity. researchgate.net
Targeted and Conditional Delivery Systems:
Antibody-PROTAC Conjugates (Ab-PROTACs): This strategy borrows from the concept of antibody-drug conjugates (ADCs). acs.orgnih.gov A PROTAC is attached via a cleavable linker to an antibody that specifically recognizes a surface antigen on target cells, such as tumor cells. nih.gov The Ab-PROTAC is internalized, and the active PROTAC is released inside the cell, confining its degradation activity to the target tissue. acs.org
Folate-Caged PROTACs: Some cancer cells overexpress folate receptors on their surface. nih.gov By attaching a folate group to the PROTAC, the molecule is selectively taken up by these cancer cells. nih.govnih.gov Once inside, endogenous enzymes cleave the folate moiety, releasing the active PROTAC. nih.gov
Aptamer-PROTAC Conjugates (APCs): Aptamers, which are single-stranded nucleic acids, can bind to cell-surface proteins with high specificity. nih.gov Conjugating a PROTAC to an aptamer that targets a protein like nucleolin, which is overexpressed in tumors, can enhance tumor-specific delivery and reduce systemic toxicity. acs.orgnih.gov
Photocontrolled PROTACs: These "photocaged" molecules incorporate a light-responsive chemical group. The PROTAC remains inactive until it is exposed to a specific wavelength of light. acs.org This allows for precise spatial and temporal control over protein degradation, activating the molecule only in the desired location and at a specific time. acs.org
| Strategy | Mechanism | Advantage | Limitation |
|---|---|---|---|
| Linker Optimization | Altering linker length, rigidity, and chemical properties to maximize stability of the on-target ternary complex. musechem.com | Enhances degradation potency and selectivity without adding large targeting moieties. musechem.com | Requires extensive medicinal chemistry effort and structure-activity relationship (SAR) studies. |
| Antibody-PROTAC Conjugates (Ab-PROTACs) | An antibody targets a specific cell-surface antigen, delivering the attached PROTAC into the target cell. acs.orgnih.gov | High degree of cell-type selectivity, minimizing off-tissue effects. acs.org | Complex manufacturing; potential for immunogenicity; dependent on a unique surface antigen. |
| Folate-Caged PROTACs | A folate group targets the PROTAC to cells overexpressing the folate receptor (FOLR1). nih.gov | Leverages a well-known cancer targeting strategy to improve tumor specificity. nih.govnih.gov | Efficacy is dependent on the level of folate receptor expression on target cells. nih.gov |
| Aptamer-PROTAC Conjugates (APCs) | A nucleic acid aptamer binds to a specific cell-surface protein, facilitating targeted uptake. acs.orgnih.gov | High specificity, low immunogenicity, and can improve PROTAC solubility. acs.orgnih.gov | Success depends on consistent overexpression of the target receptor (e.g., nucleolin) on tumors. acs.org |
| Photocontrolled PROTACs | A light-sensitive caging group renders the PROTAC inactive until cleavage by a specific wavelength of light. acs.org | Provides unparalleled spatial and temporal control over protein degradation. acs.org | Requires an external light source; limited by light penetration depth in tissues. |
Structure Activity and Structure Property Relationships of Vhl Ligand Linker Conjugates 17 Series
Impact of VHL Ligand Modifications on Activity
The design of the VHL ligand is a critical determinant of the efficacy of the resulting PROTAC. Modifications to the VHL ligand can significantly impact its binding affinity, selectivity, and ultimately, the degradation of the target protein.
Optimization of VHL Binding Affinity and Selectivity
The journey to potent VHL ligands began with rational, structure-based design, moving from peptidic to non-peptidic small molecules. nih.govnih.gov Early efforts led to the development of first-generation VHL inhibitors. nih.gov Subsequent modifications aimed at improving binding affinity and physicochemical properties have been a continuous area of research. For instance, the introduction of a methyl group at the benzylic position of the VHL ligand has been shown to improve its inhibitory potency. nih.gov
Systematic optimization of different parts of the VHL ligand has led to the discovery of highly potent inhibitors with low nanomolar potencies. acs.org These optimized ligands, when incorporated into PROTACs, can lead to more efficient recruitment of the VHL E3 ligase and subsequent degradation of the target protein. Interestingly, research has also shown that even VHL ligands with weaker binding affinities can be employed to create highly potent and efficient PROTACs, suggesting that strong binary affinity is not always a prerequisite for effective degradation. targetmol.commedchemexpress.comresearchgate.net This highlights the complex interplay between the VHL ligand, the linker, and the POI ligand in the formation of a productive ternary complex.
Table 1: Impact of VHL Ligand Modifications on Binding Affinity
| Modification | Resulting VHL Ligand | Effect on Binding Affinity (Kd) | Reference |
| Initial non-peptidic ligand | VH032 | 185 nM | musechem.com |
| Acyl group modification | VH101 | 44 nM | musechem.com |
| Acyl group modification | VH298 | 90 nM | musechem.com |
| Introduction of cyano-cyclopropyl group | VH298 | <100 nM | acs.org |
Linker Design Optimization for Enhanced Degradation Efficiency
The linker component of a PROTAC, while not directly involved in binding to the VHL or the target protein, plays a pivotal role in the formation and stability of the ternary complex and ultimately dictates the potency and selectivity of the degrader. nih.govexplorationpub.com
Influence of Linker Length, Rigidity, and Chemical Composition on Ternary Complex Formation and Stability
The length of the linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair. nih.gov A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the PROTAC to both proteins. explorationpub.com Conversely, an excessively long linker may not effectively bring the two proteins into the close proximity required for efficient ubiquitination. explorationpub.com Studies have shown a significant correlation between linker length and PROTAC efficacy, with optimal lengths varying depending on the target system. nih.gov For instance, in one study, a 16-atom linker was found to be optimal for degrading the estrogen receptor-α. mdpi.com
The rigidity and chemical composition of the linker also have a profound impact on PROTAC activity. While flexible linkers, such as polyethylene (B3416737) glycol (PEG) or alkyl chains, have been widely used, there is a growing trend towards the use of more rigid structures. nih.govmusechem.com Rigid linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to higher potency. musechem.com Motifs like (hetero)cycles, alkynes, and spirolactones are increasingly being incorporated into linker designs. musechem.com The chemical composition can also affect crucial properties like solubility and cell permeability. acs.org For example, replacing an alkyl chain with PEG units has been shown to impact degradation potency, suggesting that the incorporation of heteroatoms can influence PROTAC activity. nih.gov
Table 2: Influence of Linker Properties on Degradation Efficiency
| Linker Type | Key Characteristics | Impact on PROTAC Activity | Reference |
| Flexible (Alkyl/PEG) | Allows for conformational flexibility. | Can be a good starting point for optimization. Potency can be sensitive to length. | nih.govmusechem.com |
| Rigid (Cyclic/Alkyne) | Constrains the conformation of the PROTAC. | Can lead to higher potency by favoring the active conformation. | musechem.com |
| Hydrophilic (PEG) | Increases water solubility. | Can improve pharmacokinetic properties but may negatively impact degradation in some cases. | nih.govacs.org |
| Hydrophobic (Alkyl) | Increases lipophilicity. | Can enhance cell permeability. | acs.org |
Effect of Linker Attachment Points on Degrader Potency and Selectivity
The points at which the linker is attached to the VHL ligand and the POI ligand are critical for achieving optimal degradation. nih.govexplorationpub.com Different attachment points can lead to different spatial arrangements of the ternary complex, which can, in turn, affect the efficiency of ubiquitination and even the selectivity of the degrader. nih.gov The exit vector, or the orientation of the linker from the ligand, must be carefully considered to ensure that it does not disrupt the key binding interactions of the ligands with their respective proteins. nih.gov Computational modeling, such as protein-protein docking, can be a valuable tool in identifying optimal linker attachment sites. mdpi.com Research has demonstrated that altering the linker attachment point on the VHL ligand can significantly impact the degradation properties of the resulting PROTAC. mdpi.comacs.org
Stereochemical Considerations in Linker Design
While less explored than ligand stereochemistry, the stereochemistry of the linker itself can also influence PROTAC activity. The introduction of chiral centers within the linker can affect its conformational preferences, which in turn can impact the geometry of the ternary complex. researchgate.net Fine-tuning the stereochemistry of the linker can provide an additional layer of optimization for improving the potency and selectivity of PROTACs. For example, the inversion of stereochemistry in a cyclohexyl-containing linker has been shown to fine-tune the conformation and binding affinity of a PROTAC. researchgate.netacs.org
Structure-Activity Relationships of the Target Protein-Binding Moiety
The design of the target protein-binding moiety, often called the "warhead," is critical. Its interaction with the target protein dictates the initial binding event, which is the first step in the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). chemrxiv.org
Affinity and Specificity of the Target Binder for Its Cognate Protein
The intrinsic binding affinity of the warhead for its target protein is a foundational parameter in PROTAC design. High affinity can contribute to potent degradation, but the relationship is not always linear. repec.org The primary goal is to design a binder that not only has a high affinity for the intended target but also high specificity to avoid off-target degradation.
For instance, the development of VHL-based PROTACs for the Androgen Receptor (AR), such as ARD-266 which utilizes a conjugate from the VHL Ligand-Linker Conjugate 17 series, showcases this principle. targetmol.com The warhead must bind effectively to AR to initiate the degradation cascade. Structure-guided design, often starting from known inhibitors of the target, is a common strategy. acs.orgrsc.org Iterative modifications to the warhead can enhance binding affinity, as measured by dissociation constants (Kd) or inhibitory concentrations (IC50). acs.orgchemrxiv.org
However, research has shown that extremely high binary affinity is not always necessary and can sometimes be detrimental, leading to a "hook effect" where degradation efficiency decreases at high PROTAC concentrations. nih.gov This occurs because the formation of binary complexes (PROTAC-Target or PROTAC-VHL) can dominate over the required ternary complex. Therefore, a balanced affinity is often sought.
Table 1: Example Binding Affinities of VHL Ligands
| Compound | Binding Affinity (Kd, nM) to VHL | Assay Method |
|---|---|---|
| VH032 | 600 | Isothermal Titration Calorimetry (ITC) |
| VH101 | Not specified | Not specified |
| VH298 | < 40 | Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR) |
| Compound 14 | 290 | Not specified |
| Compound 30 | < 40 | Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR) |
This table presents binding affinities for various VHL ligands, which form one part of the conjugate. The affinity of the other part of the conjugate—the target binder—to its specific protein is determined separately. Data sourced from multiple studies. acs.orgchemrxiv.orgnih.gov
Optimization of the Target Binder for Productive Ternary Complex Formation
Beyond simple binary affinity, the warhead must be optimized to facilitate the formation of a stable and productive ternary complex. nih.gov This is governed by a factor known as cooperativity (alpha, α). biorxiv.org Positive cooperativity (α > 1) occurs when the binding of the PROTAC to one protein increases its affinity for the second protein, leading to a more stable ternary complex. acs.orgbiorxiv.org
Optimization involves modifying the target binder to create favorable protein-protein interactions (PPIs) between the target and VHL once the complex is formed. biorxiv.org These de novo interactions are crucial for stabilizing the assembly. The structure of the warhead and the exit vector chosen for linker attachment directly influence the geometry of the ternary complex and thus, its cooperativity. researchgate.netresearchgate.net For example, studies on SMARCA2 and BRD4 degraders have shown that ternary complex affinity and cooperativity correlate well with degradation potency. repec.orgbiorxiv.org The linker's attachment point on the warhead is a key variable that can be tuned to achieve optimal presentation of the two proteins to each other. musechem.com
Table 2: Cooperativity in VHL-based PROTAC Systems
| PROTAC System | Target Protein | Cooperativity (α) | Significance |
|---|---|---|---|
| MZ1 | BRD4 | 15 | High positive cooperativity contributes to selective degradation of BRD4. nih.gov |
| ACBI1 | SMARCA2 | 26 | Higher cooperativity compared to other PROTACs for the same target, leading to a more stable ternary complex. biorxiv.org |
| PROTAC 1 | SMARCA2 | 3.2 | Lower cooperativity than ACBI1, resulting in a less stable ternary complex. biorxiv.org |
| MZP-54, MZP-55, MZP-61 | BET proteins | < 1 | Negative cooperativity, indicating destabilization of the ternary complex. nih.gov |
Cooperativity (α) is the fold-change in affinity between binary and ternary complexes. α > 1 is positive cooperativity, α < 1 is negative cooperativity. biorxiv.org
Conformational Dynamics of the Target Protein in the Presence of the Binder
The binding of the conjugate induces structural changes in both the target protein and the E3 ligase. elifesciences.orgbiorxiv.org The flexibility of the PROTAC linker allows the system to adopt various conformations, and only some of these will be productive for ubiquitination. musechem.comelifesciences.org Molecular dynamics (MD) simulations have become an invaluable tool for studying these dynamic processes. nih.gov
Computational and Machine Learning Approaches in SAR/SPR Analysis
The complexity of PROTACs, with their multiple interacting components, makes traditional medicinal chemistry optimization challenging. aragen.combioprocessonline.com Computational and machine learning (ML) models are increasingly being deployed to rationalize and accelerate the design process. tandfonline.comschrodinger.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Degradation
QSAR models aim to correlate the chemical structure of PROTACs with their degradation activity (e.g., DC50 or Dmax values). researchgate.net Due to the multifaceted nature of PROTAC-mediated degradation, building predictive QSAR models is complex. nih.gov
Recent efforts have focused on developing machine learning toolkits and curated databases specifically for PROTAC research. arxiv.org Deep neural network models like DeepPROTACs are being developed to predict the degradation capacity of a proposed molecule based on the structures of the target protein and E3 ligase. researchgate.net These models can help researchers prioritize which compounds to synthesize and test, saving time and resources. For example, ML frameworks have been developed to predict degradation activity with high accuracy, streamlining the evaluation of new PROTAC designs. arxiv.org
In Silico Screening and Design of VHL Ligand-Linker Conjugates
Computational methods are essential for the de novo design and screening of new VHL ligand-linker conjugates. schrodinger.com Techniques such as protein-protein docking and molecular dynamics simulations are used to predict the structure of the ternary complex. chemrxiv.orgaragen.com These models help in designing linkers with the optimal length, rigidity, and composition to promote stable and productive ternary complex formation. aragen.commdpi.com
Ensemble-based virtual screening, which uses multiple protein conformations, has been employed to discover novel VHL inhibitors that can serve as starting points for new conjugates. nih.gov Furthermore, advanced modeling workflows can now screen vast virtual libraries of linkers and predict key attributes like the stability and permeability of the final ternary complex. repec.orgaragen.com Iterative refinement models, which are significantly faster than traditional simulation methods, show promise in screening PROTAC designs at a large scale and have demonstrated a correlation between the predicted interface surface area and degradation potency. aihub.org These in silico approaches are becoming indispensable for navigating the vast chemical space of possible PROTAC molecules and for rationally designing the next generation of VHL-based degraders. schrodinger.comresearchgate.net
Application and Utility of Vhl Ligand Linker Conjugates 17 As Research Probes and Tools
Utility in Deconvoluting Biological Pathways
The ability to induce the degradation of specific proteins allows researchers to unravel complex biological networks and validate the roles of individual proteins within these pathways.
VHL Ligand-Linker Conjugates 17 serves as a crucial building block for the creation of PROTACs aimed at validating novel drug targets. By synthesizing a PROTAC that specifically targets a protein of interest (POI), researchers can observe the phenotypic consequences of that protein's removal from a biological system. For instance, this compound has been utilized in the synthesis of ARD-266, a potent degrader of the Androgen Receptor (AR), a key target in prostate cancer research. medchemexpress.comtargetmol.com This targeted degradation approach allows for a more direct assessment of a protein's function compared to traditional genetic knockdown methods, which can sometimes be confounded by compensatory mechanisms.
A generalized workflow for validating E3 ligase ligands, which is applicable to conjugates like VHL Ligand-Linker Conjugate 17, involves several key steps. nih.gov This process often starts with the chemical design and synthesis of the conjugate, followed by mapping its target space. nih.gov The modular nature of these conjugates, allowing for the attachment of various POI ligands via straightforward chemical reactions like amide coupling or click chemistry, facilitates the rapid generation of a diverse set of PROTACs for target validation studies. enamine.net
Table 1: Example of a PROTAC synthesized using a VHL Ligand-Linker Conjugate
| PROTAC Name | Target Protein | VHL Ligand Component | Linker Type |
| ARD-266 | Androgen Receptor (AR) | VHL Ligand | PROTAC linker |
This table is illustrative and based on the application of VHL Ligand-Linker Conjugates in synthesizing PROTACs like ARD-266. medchemexpress.comtargetmol.com
A significant advantage of using PROTACs synthesized from this compound is the ability to induce acute and reversible protein degradation. Unlike permanent genetic modifications, the effect of a PROTAC is dependent on its continuous presence. Washing out the PROTAC allows for the recovery of the target protein levels, enabling researchers to study the temporal dynamics of protein function and its impact on cellular processes. This reversible control is critical for dissecting the immediate and long-term consequences of a protein's absence.
By selectively degrading a specific protein within a signaling cascade, researchers can use PROTACs derived from this compound to map out cellular signaling networks. Observing the downstream effects of a protein's removal helps to establish its position and role within the network. Furthermore, the induced proximity between the target protein and the VHL E3 ligase complex can be studied to understand the intricacies of protein-protein interactions (PPIs) that are artificially created by the PROTAC molecule. rsc.org The linker component of the conjugate plays a crucial role in the formation and stability of this ternary complex, influencing the efficiency of degradation. rsc.org
In Vitro and In Cellulo Mechanistic Studies
This compound are also pivotal for detailed mechanistic studies of the ubiquitin-proteasome system (UPS). nih.govrsc.org
The availability of pre-synthesized VHL Ligand-Linker Conjugates, often in ready-to-use formats, facilitates high-throughput screening (HTS) campaigns to discover novel PROTACs. enamine.net By combining a library of POI ligands with a VHL Ligand-Linker Conjugate, a large number of potential degraders can be rapidly synthesized and tested for their ability to degrade their respective targets. This approach accelerates the early stages of drug discovery by efficiently identifying promising lead compounds.
PROTACs created from this compound serve as powerful tools to study the fundamental processes of ubiquitination and proteasomal degradation. By inducing the degradation of a specific substrate, researchers can monitor the kinetics of its ubiquitination, the recruitment of the proteasome, and the subsequent clearance of the protein. These studies provide valuable insights into the efficiency of the UPS and how it can be modulated. The VHL protein itself is a key component of the CRL2^VHL^ multi-subunit E3 ligase, which plays an essential role in this process by recruiting substrates for ubiquitination. nih.gov
Preclinical In Vivo Mechanistic Investigations
Detailed preclinical in vivo mechanistic data for PROTACs synthesized directly from VHL Ligand-Linker Conjugate 17, including ARD-266, are not extensively reported in the available scientific literature.
While the in vitro efficacy of ARD-266 in degrading the Androgen Receptor is well-documented, there is a lack of published in vivo studies demonstrating its target engagement and protein degradation in animal models. frontiersin.orgnih.gov The initial discovery paper by Han et al. (2019) focuses on the in vitro characterization of ARD-266 and suggests that further in vivo studies are warranted. nih.gov
The in vitro degradation kinetics of ARD-266 have been characterized, showing effective reduction of AR protein levels in LNCaP and VCaP cells within hours of treatment. medchemexpress.com Specifically, treatment with 100 nM of ARD-266 led to a significant reduction in AR protein levels within 3 hours and near-complete elimination after 6 hours in LNCaP cells. medchemexpress.com However, comprehensive studies on the degradation kinetics and dynamics of ARD-266 in more complex biological systems, such as in vivo models, have not been published. Understanding these parameters is crucial for optimizing dosing schedules and predicting therapeutic outcomes. nih.gov
There is no available data on the tissue-specific degradation profiles of PROTACs derived from VHL Ligand-Linker Conjugate 17. Such studies are essential for understanding the broader pharmacological effects and potential off-target toxicities of a degrader molecule in a whole-organism context.
Challenges and Future Directions in Vhl Ligand Linker Conjugate Research
Addressing Limitations in Current VHL-Based Degrader Design
The development of potent and selective VHL-based degraders is a multifaceted process, with numerous variables influencing the ultimate efficacy of the molecule. nih.gov While significant progress has been made, several key challenges must be addressed to unlock the full potential of this therapeutic approach.
Overcoming Hurdles in Ternary Complex Formation and Stability
The cornerstone of PROTAC (Proteolysis Targeting Chimera) action is the formation of a stable ternary complex between the VHL E3 ligase, the degrader molecule, and the target protein. nih.govnih.gov The stability and conformation of this complex are critical for efficient ubiquitination and subsequent degradation of the target. However, achieving a productive ternary complex is not always straightforward.
The inherent flexibility of the linker component of the degrader can lead to multiple, non-productive binding modes, hampering the formation of a stable and active ternary complex. nih.govdundee.ac.uk Furthermore, the interactions between VHL and the target protein within the complex can be either cooperative or non-cooperative, significantly impacting the efficiency of degradation. nih.gov
To address these challenges, researchers are employing a combination of computational and experimental approaches. Computational modeling, including molecular dynamics simulations and protein-protein docking, is being used to predict the three-dimensional structure of the ternary complex and guide the rational design of linkers that promote favorable interactions. nih.gov Additionally, biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are crucial for quantifying the thermodynamics and kinetics of ternary complex formation, providing valuable insights into the cooperativity of the system. nih.gov Dynamic combinatorial chemistry has also emerged as a novel strategy to select for PROTACs that are best able to stabilize the ternary complex. chemrxiv.orgchemrxiv.org
A case study in the development of BRD9 and BRD7 degraders highlighted the iterative process of optimizing ternary complex formation. Initial VHL-based PROTACs were inactive, but through systematic variation of the linker attachment point and composition, researchers were able to identify a potent dual degrader, VZ185. nih.gov This success underscores the importance of a detailed understanding of the structure-activity relationships governing ternary complex formation.
Mitigating Off-Target Degradation and Enhancing Specificity
A significant challenge in the development of VHL-based degraders is the potential for off-target effects, where the degrader induces the degradation of proteins other than the intended target. nih.gov This can arise from several factors, including the promiscuity of the target protein ligand or the formation of unintended ternary complexes with other cellular proteins.
Strategies to enhance specificity include the development of highly selective ligands for the target protein. Furthermore, the linker length and composition can be optimized to favor the formation of the desired ternary complex over off-target complexes. nih.gov Interestingly, PROTACs can exhibit a layer of selectivity beyond that of the individual ligands, as the formation of a stable ternary complex requires specific protein-protein interactions between the E3 ligase and the off-target protein. nih.gov
Another approach to improve specificity is to exploit the differential expression of E3 ligases in different tissues. For example, developing PROTACs that recruit tissue-specific E3 ligases could limit degradation to the desired cell types, thereby reducing systemic toxicity. acs.org While VHL is widely expressed, exploring other E3 ligases with more restricted expression patterns is an active area of research. researchgate.net
Strategies for Degrader Optimization Beyond Degradation Efficiency
While degradation efficiency (DC50 and Dmax) is a primary endpoint in degrader development, other factors are critical for their therapeutic success. These include pharmacokinetic properties, cell permeability, and metabolic stability. acs.orgcontractpharma.com The physicochemical properties of many PROTACs, often being large and complex molecules, can present challenges for oral bioavailability and in vivo efficacy. contractpharma.comtocris.com
Researchers are exploring various strategies to improve the "drug-likeness" of VHL-based degraders. This includes the design of more compact and rigid linkers to reduce molecular weight and improve membrane permeability. nih.gov Additionally, modifications to the VHL ligand itself are being investigated to enhance metabolic stability without compromising its binding affinity. acs.orgunipg.it For instance, the modification of the tert-leucine group in the VHL ligand has been explored as a point for linker attachment. nih.gov
Furthermore, the development of "photo-switchable" or "caged" PROTACs offers a means of spatiotemporal control over protein degradation, potentially reducing off-target effects and improving the therapeutic index. nih.gov These approaches allow for the activation of the degrader only in specific tissues or at specific times, for example, through the application of light.
Expanding the Scope of Degrader Targets
A major advantage of the PROTAC technology is its potential to target proteins that have been traditionally considered "undruggable" with conventional small molecule inhibitors. bohrium.comresearchgate.net This includes proteins lacking deep active sites, such as transcription factors and scaffolding proteins.
Developing Strategies for Degrading "Undruggable" Proteins
The ability of PROTACs to induce degradation through transient and often weak binding to the target protein opens up a vast new landscape of potential therapeutic targets. mdpi.com VHL-based degraders have been successfully developed to target a range of "undruggable" proteins, including transcription factors like the androgen receptor (AR) and estrogen receptor (ER), as well as scaffolding proteins. researchgate.netmdpi.com
For example, the development of ARD-266, a potent AR degrader, was achieved using a VHL ligand with weak binding affinity, demonstrating that high-affinity binding to the target is not always a prerequisite for efficient degradation. researchgate.netmedchemexpress.com This highlights the importance of the cooperative interactions within the ternary complex.
The design of degraders for these challenging targets often requires innovative approaches to ligand discovery. Fragment-based screening and DNA-encoded library technologies are being employed to identify novel binders for proteins that lack well-defined pockets. researchgate.net Furthermore, the development of PROTACs that can cross the blood-brain barrier is a key focus for targeting neurodegenerative diseases.
Targeting Post-Translational Modifications Through Induced Degradation
A nascent and exciting area of research is the development of VHL-based degraders that can selectively target proteins based on their post-translational modifications (PTMs). PTMs play a crucial role in regulating protein function, and their dysregulation is implicated in numerous diseases.
The ability to selectively degrade a protein with a specific PTM would provide an unprecedented level of precision in therapeutic intervention. For example, one could envision a degrader that specifically targets a phosphorylated and activated form of a kinase, leaving the unphosphorylated, inactive form intact.
While still in its early stages, proof-of-concept studies have shown that it is possible to develop degraders that are sensitive to the PTM state of the target protein. nih.gov This approach holds immense promise for the development of highly targeted therapies for cancer and other diseases where aberrant PTMs are a key driver of pathology.
Exploring Context-Dependent Degradation
The efficacy of VHL ligand-linker conjugates is not absolute but is profoundly influenced by the specific cellular environment, a phenomenon known as context-dependent degradation. The expression levels of the VHL E3 ligase can vary significantly across different cell types and tissues, which directly impacts the degradation efficiency of a target protein. researchgate.net Furthermore, the success of forming a stable and productive ternary complex (comprising the target protein, the PROTAC, and the VHL E3 ligase) can be influenced by the presence of endogenous substrates and other interacting proteins that may compete for binding. nih.gov
Researchers have observed that altering the linker attachment point on the VHL ligand can lead to significant differences in target selectivity. For instance, isoform-selective PROTACs for the p38 MAPK family were developed by exploiting distinct linker attachment points and lengths, resulting in the differential degradation of p38α or p38δ. explorationpub.com This highlights that the "context" extends to the subtle interplay between the conjugate's structure and the specific topology of the target protein isoforms. The challenge lies in predicting these context-dependent outcomes, which requires a deep understanding of the cellular machinery and the structural biology of the ternary complexes formed.
Advanced Methodologies for Characterizing VHL Ligand-Linker Conjugates
To unravel the complexities of VHL ligand-linker conjugate activity, researchers are increasingly relying on a sophisticated toolkit of advanced methodologies.
Innovations in Biophysical and Structural Biology Techniques
A cornerstone of VHL conjugate research is the detailed characterization of binding events and ternary complex formation. A variety of biophysical techniques are employed to measure the affinity of the conjugate for both the VHL ligase and the protein of interest (POI), as well as the cooperativity of ternary complex formation. nih.gov
Innovations in these techniques are providing deeper insights. For example, time-resolved fluorescence resonance energy-transfer (TR-FRET) assays are a popular high-throughput method for assessing binding affinity. nih.gov The development of novel fluorescent probes, such as BODIPY FL VH032, which is a VHL ligand attached to a fluorophore, has enhanced the utility of these assays. nih.govmedchemexpress.com Surface Plasmon Resonance (SPR) is another powerful technique used to evaluate binding affinities and kinetics. nih.gov Furthermore, 19F Nuclear Magnetic Resonance (NMR) has been ingeniously used to create a displacement assay for quantifying the binding affinity of VHL inhibitors and estimating the cooperativity of VHL-based PROTACs. nih.gov
Structural biology, particularly X-ray crystallography, has been pivotal in visualizing the interactions within the ternary complex. The crystal structure of MZ1, a BRD4-degrading PROTAC, in complex with VHL and the BRD4 bromodomain revealed crucial protein-PROTAC and protein-protein interactions that stabilize the complex, highlighting how the linker itself can contribute to binding. nih.gov
Table 1: Biophysical Techniques for Characterizing VHL Ligand-Linker Conjugates
| Technique | Application | Key Insights |
|---|---|---|
| Time-Resolved FRET (TR-FRET) | Measures binding affinity in solution. | High-throughput assessment of binary (PROTAC-VHL, PROTAC-POI) and ternary complex formation. nih.gov |
| Surface Plasmon Resonance (SPR) | Determines binding kinetics (on/off rates) and affinity. | Detailed understanding of the binding events between the conjugate and its protein partners. nih.gov |
| 19F Nuclear Magnetic Resonance (NMR) | Used in displacement assays to measure binding and cooperativity. | Provides a quantitative tool to assess ligand binding and ternary complex cooperativity. nih.gov |
| X-ray Crystallography | Provides high-resolution 3D structures of ternary complexes. | Visualizes atomic-level interactions, guiding rational design of linkers and ligands. nih.gov |
| Isothermal Titration Calorimetry (ITC) | Measures thermodynamic parameters of binding. | Provides a complete thermodynamic profile of the binding interactions. |
Development of Advanced Cell-Based and In Vivo Assays for Mechanistic Understanding
Understanding the activity of VHL ligand-linker conjugates within the complex environment of a living cell requires sophisticated assays. To bridge the gap between in vitro biochemical data and cellular activity, researchers have developed assays that measure target engagement and degradation directly in cells. The ratio between a PROTAC's potency in a cell-based assay versus a biochemical assay can serve as a surrogate measure for its passive permeability into the target cell. acs.orgnih.gov
NanoBRET (Bioluminescence Resonance Energy Transfer) target engagement assays are used to confirm that the conjugate is binding to its intended target in live cells. nih.gov Similarly, the HiBiT protein tagging system allows for the sensitive and quantitative measurement of endogenous protein degradation by tagging the target protein with a small peptide. nih.gov These assays are crucial for verifying the mechanism of action and assessing the potency of degraders. For instance, an AR HiBiT assay in LNCaP prostate cancer cells was used to assess the degradation of the androgen receptor induced by VHL-based PROTACs. nih.gov
The Evolving Landscape of Targeted Protein Degradation
While VHL-recruiting PROTACs are a major focus, the field of targeted protein degradation is rapidly expanding, with several new modalities emerging that operate through different mechanisms. nih.govnih.gov
Beyond PROTACs: Emerging Degradation Modalities (e.g., Molecular Glues, DUBTACs, ATACs)
Molecular Glues: Unlike the heterobifunctional nature of PROTACs, molecular glues are small molecules that induce a new interaction between an E3 ligase and a target protein by altering the surface of the E3 ligase. nih.gov This effectively "glues" the target protein to the ligase, leading to its ubiquitination and degradation.
DUBTACs (Deubiquitinase-Targeting Chimeras): In a reverse approach to PROTACs, DUBTACs aim to stabilize proteins rather than degrade them. nih.gov Many diseases are caused by the aberrant degradation of essential proteins. nomuraresearchgroup.comnih.gov DUBTACs are heterobifunctional molecules that recruit a deubiquitinase (DUB) enzyme to a target protein. nih.govnomuraresearchgroup.com This removes ubiquitin tags from the protein, rescuing it from proteasomal degradation and restoring its levels and function. nomuraresearchgroup.comyoutube.com For example, a DUBTAC was designed to stabilize the ΔF508-CFTR protein, which is mutated in cystic fibrosis, leading to improved channel conductance in bronchial epithelial cells. nih.gov
ATACs (Autophagy-Targeting Chimeras): This strategy hijacks the autophagy-lysosome pathway instead of the ubiquitin-proteasome system. ATACs are designed to tag a target protein for engulfment by autophagosomes, which then fuse with lysosomes for degradation. This approach is particularly promising for degrading protein aggregates and even entire organelles. colab.ws
Other emerging modalities include LYTACs (Lysosome-Targeting Chimeras), which target extracellular and membrane proteins for lysosomal degradation, expanding the scope of TPD beyond the intracellular space. colab.ws
Table 2: Comparison of Targeted Protein Modulation Modalities
| Modality | Mechanism | Key Components | Cellular System | Outcome |
|---|---|---|---|---|
| PROTACs | Hijacks Ubiquitin-Proteasome System | POI Ligand, Linker, E3 Ligase Ligand | Proteasome | Target Degradation nih.gov |
| Molecular Glues | Induces novel E3-Target interaction | Small molecule alters E3 surface | Proteasome | Target Degradation nih.gov |
| DUBTACs | Hijacks Deubiquitinase enzymes | POI Ligand, Linker, DUB Ligand | Proteasome | Target Stabilization nih.govnomuraresearchgroup.com |
| ATACs/LYTACs | Hijacks Autophagy/Lysosomal Pathway | POI binder linked to a lysosome-targeting moiety | Lysosome | Target Degradation colab.ws |
This evolving landscape signifies a paradigm shift in how scientists approach therapeutic intervention, moving from simple inhibition to the sophisticated manipulation of natural cellular protein disposal and stabilization pathways.
Combinatorial Strategies Involving Degraders and Other Therapeutic Modalities
The development of resistance to targeted therapies remains a significant hurdle in cancer treatment. mdpi.com PROTACs, including those derived from VHL Ligand-Linker Conjugates 17, offer a promising strategy to overcome resistance mechanisms associated with traditional small-molecule inhibitors. nih.gov However, resistance to PROTACs themselves can emerge, often through mutations in the components of the ubiquitin-proteasome system. aacrjournals.org To address this, researchers are exploring combinatorial strategies that pair degraders with other therapeutic modalities to enhance efficacy and preempt resistance.
One promising approach is the combination of VHL-based PROTACs with standard-of-care treatments like chemotherapy and immunotherapy. For instance, in the context of metastatic castration-resistant prostate cancer (mCRPC), a disease driven by the androgen receptor, the PROTAC ARD-266, synthesized from this compound, has shown exceptional potency in degrading the AR. mdpi.comnih.gov Combining such a potent AR degrader with taxane-based chemotherapy, a standard treatment for mCRPC, could lead to synergistic effects and improved patient outcomes.
Furthermore, the "dual-PROTAC" or "dual-ligand PROTAC" strategy is gaining traction. This involves the co-administration of two different PROTACs that target the same protein but recruit different E3 ligases, such as VHL and KEAP1. aacrjournals.org This approach has been shown to synergistically enhance target degradation and reduce the likelihood of resistance. aacrjournals.org Given that this compound is a precursor to a VHL-recruiting AR degrader, it could be a key component in a dual-PROTAC strategy for prostate cancer, paired with a CRBN- or KEAP1-recruiting AR degrader.
Another innovative combinatorial approach involves the development of dual-target PROTACs from a single VHL ligand-linker conjugate. The alkyne functionality of this compound is particularly amenable to click chemistry, allowing for the straightforward synthesis of PROTACs that can simultaneously degrade two different proteins. rsc.org For example, a PROTAC could be designed to degrade both the AR and another key oncogenic driver in prostate cancer, potentially leading to a more profound and durable anti-tumor response.
The Future of VHL Ligand-Linker Conjugates in Chemical Biology Research
Beyond their direct therapeutic applications, VHL ligand-linker conjugates, and specifically those with versatile chemical handles like the alkyne group in this compound, are invaluable tools for fundamental chemical biology research.
The alkyne group serves as a versatile handle for the attachment of various functionalities, enabling the creation of sophisticated chemical probes. For instance, by clicking a fluorescent dye onto this compound, researchers can generate fluorescently labeled PROTACs. These probes are instrumental in studying the cellular uptake, distribution, and target engagement of the degrader in real-time using advanced microscopy techniques.
Furthermore, the alkyne handle facilitates the development of photo-affinity labels. By attaching a photoreactive group and a reporter tag (like biotin) to the VHL ligand-linker conjugate via click chemistry, photo-affinity probes can be synthesized. nih.govresearchgate.net Upon photoactivation, these probes covalently bind to interacting proteins in living cells, allowing for the identification of not only the primary target but also off-targets and components of the protein complexes involved in the degradation process. This information is crucial for understanding the full biological consequences of a particular PROTAC.
The modular nature of this compound, enabled by its click-chemistry-compatible linker, also opens doors for the rapid generation of PROTAC libraries. musechem.com By synthesizing a panel of azide-modified warheads for various proteins of interest, researchers can quickly and efficiently generate a diverse set of PROTACs by clicking them to the alkyne-functionalized VHL ligand. This high-throughput approach can accelerate the discovery of novel degraders for a wide range of diseases beyond oncology, including neurodegenerative and inflammatory disorders.
The development of antibody-drug conjugates (ADCs) that deliver PROTACs to specific tissues or cell types is another exciting frontier. The alkyne group on this compound can be used to attach the PROTAC to an antibody, creating a targeted delivery system that could enhance the therapeutic window by minimizing off-target effects. nih.gov
Q & A
Basic Research Questions
Q. What are the key design principles for synthesizing VHL Ligand-Linker Conjugates 17 in PROTAC development?
- Methodological Answer : The design integrates a VHL ligand (targeting the E3 ubiquitin ligase) with a PROTAC linker optimized for ternary complex formation. Critical factors include linker length, flexibility, and hydrophilicity to ensure efficient target protein degradation. For example, ARD-266, a PROTAC derived from this compound, uses a rigid polyethylene glycol (PEG)-based linker to enhance degradation efficiency of the androgen receptor (AR) .
- Data : Studies show that linker rigidity improves proteasome recruitment by stabilizing the VHL-PROTAC-target protein interaction .
Q. How can researchers validate the binding specificity of this compound to the VHL E3 ligase?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) between the conjugate and VHL. Co-crystallization studies can further map interaction sites. For example, VH032 (a related VHL ligand) has a Kd of ~100 nM, serving as a benchmark for conjugate optimization .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) confirm molecular weight and linker-ligand connectivity. High-performance liquid chromatography (HPLC) evaluates purity (>95% required for in vitro assays). For tissue distribution studies, advanced mass spectrometry imaging (MSI) quantifies conjugate disposition in cell models .
Advanced Research Questions
Q. How can researchers resolve contradictions in degradation efficacy data across different cell lines using this compound?
- Methodological Answer : Cross-reference proteomic profiling (e.g., Western blot, ubiquitination assays) with cell-specific factors like E3 ligase expression levels and proteasome activity. For example, ARD-266 shows variable AR degradation in androgen-sensitive vs. castration-resistant prostate cancer lines due to differences in VHL complex availability .
- Data Analysis : Normalize degradation efficiency to VHL expression (measured via qPCR) and apply statistical models (ANOVA) to identify confounding variables .
Q. What strategies optimize linker length in this compound to balance target engagement and cellular permeability?
- Methodological Answer : Use iterative synthesis with stepwise linker elongation (e.g., PEG units or alkyl chains) followed by cellular uptake assays (e.g., fluorescence-labeled conjugates) and target degradation quantification. Computational modeling (molecular dynamics simulations) predicts optimal linker conformations for ternary complex stability .
- Example : Shorter linkers (<10 atoms) may enhance permeability but reduce degradation efficiency by destabilizing the PROTAC-target-E3 ligase complex .
Q. How can researchers address off-target effects of this compound in vivo?
- Methodological Answer : Employ chemoproteomic approaches (e.g., activity-based protein profiling) to identify unintended protein interactions. Validate findings using knockout cell lines (e.g., VHL-null models) and competitive binding assays with excess VHL ligand .
Q. What computational tools are effective for predicting novel VHL ligands to replace existing linker-conjugate components?
- Methodological Answer : Use ensemble-based virtual screening with pharmacophore models trained on validated VHL binders (e.g., VH032, VH101). Molecular docking (AutoDock Vina, Schrödinger) prioritizes candidates for synthesis. Note: Experimental validation (SPR, cellular assays) remains critical, as virtual hits often lack biological activity .
Methodological Challenges and Solutions
Q. How to ensure reproducibility in synthesizing this compound across labs?
- Answer : Standardize reaction conditions (e.g., solvent purity, temperature) and validate intermediates via NMR and HRMS. Publish detailed protocols in line with journal guidelines (e.g., Chemical Society Reviews) to minimize variability .
Q. What interdisciplinary approaches enhance PROTAC development using this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
